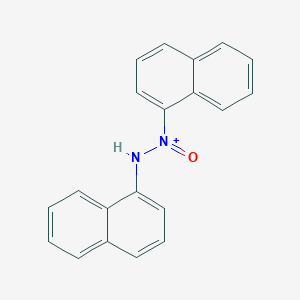
1,1'-ONN-Azoxybisnaphthalene
描述
准备方法
Synthetic Routes and Reaction Conditions
1,1’-ONN-Azoxybisnaphthalene can be synthesized through the oxidation of 1,1’-azobisisnaphthalene. The typical synthetic route involves the following steps:
Formation of 1,1’-azobisisnaphthalene: This intermediate is prepared by the reaction of 1-naphthylamine with sodium nitrite in an acidic medium to form the diazonium salt, which is then coupled with another molecule of 1-naphthylamine.
Oxidation: The 1,1’-azobisisnaphthalene is then oxidized using an oxidizing agent such as hydrogen peroxide or peracetic acid to form 1,1’-ONN-Azoxybisnaphthalene.
Industrial Production Methods
Industrial production methods for 1,1’-ONN-Azoxybisnaphthalene typically involve large-scale oxidation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and controlled addition of oxidizing agents can enhance the efficiency of the process.
化学反应分析
Types of Reactions
1,1’-ONN-Azoxybisnaphthalene undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of naphthoquinone derivatives.
Reduction: Reduction of the azoxy group can yield the corresponding hydrazo compound.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracetic acid.
Reducing Agents: Sodium borohydride, zinc dust in acidic medium.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Naphthoquinone derivatives.
Reduction Products: Hydrazo compounds.
Substitution Products: Halogenated, nitrated, and sulfonated naphthalene derivatives.
科学研究应用
1,1’-ONN-Azoxybisnaphthalene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,1’-ONN-Azoxybisnaphthalene involves its interaction with biological molecules through its azoxy group. This group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The compound can also interact with nucleophiles in biological systems, potentially affecting cellular pathways and molecular targets.
相似化合物的比较
Similar Compounds
1,1’-Azobisisnaphthalene: The precursor to 1,1’-ONN-Azoxybisnaphthalene, differing by the presence of an azoxy group instead of an azo group.
1,1’-Azoxybisbenzene: A similar compound with benzene rings instead of naphthalene rings.
1,1’-Azoxybisphenanthrene: A compound with phenanthrene rings, showing similar structural features but different electronic properties.
Uniqueness
1,1’-ONN-Azoxybisnaphthalene is unique due to its specific structural arrangement and the presence of the azoxy group, which imparts distinct chemical reactivity and potential biological activity. Its naphthalene backbone also provides a rigid and planar structure, making it suitable for various applications in material science and organic electronics.
属性
IUPAC Name |
naphthalen-1-yl-(naphthalen-1-ylamino)-oxoazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N2O/c23-22(20-14-6-10-16-8-2-4-12-18(16)20)21-19-13-5-9-15-7-1-3-11-17(15)19/h1-14H,(H,21,23)/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAPYZLUBJVOME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N[N+](=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N2O+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


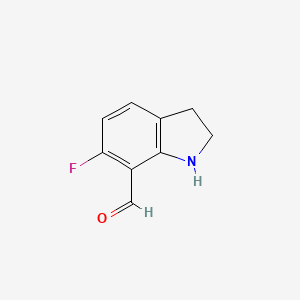
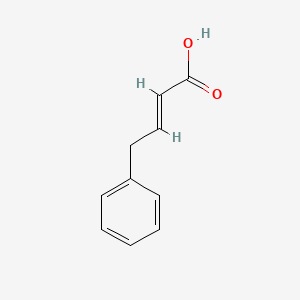

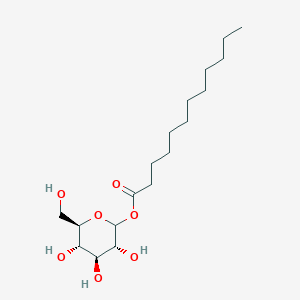
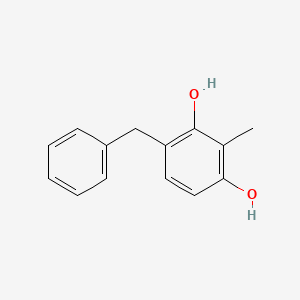
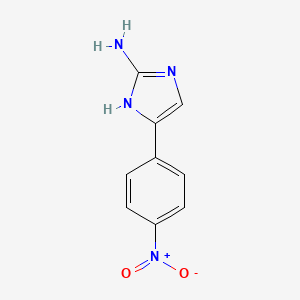

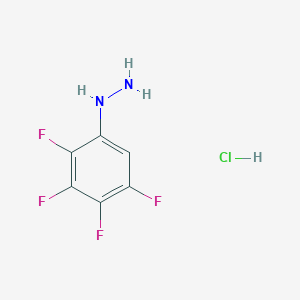
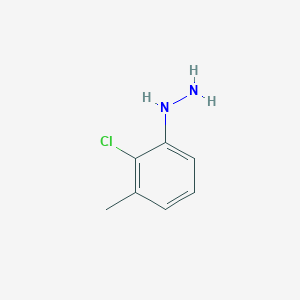
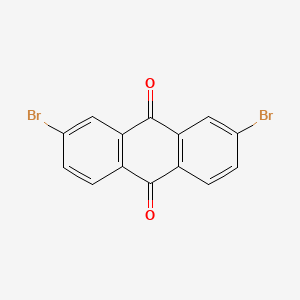
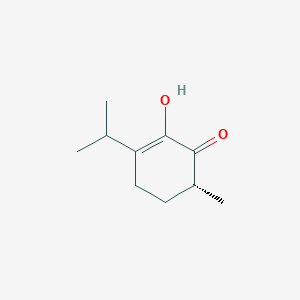
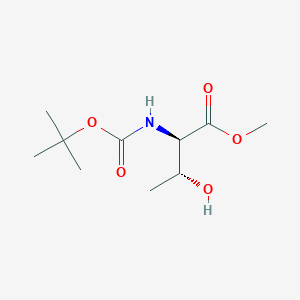
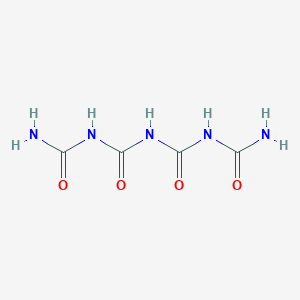
![7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B3274345.png)
